molecular formula C9H12N2O B2869249 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol CAS No. 2244721-27-3

6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol

Cat. No.: B2869249
CAS No.: 2244721-27-3
M. Wt: 164.208
InChI Key: TWJLWVGYRBPZEF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol”. Naphthyridines, in general, have been known to react with alkyl halides .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of various naphthyridine derivatives, including structures similar to 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol, has been a focus of research due to their potential applications in medicinal chemistry. Shiozawa et al. (1984) synthesized tetrahydro-1,6-naphthyridine methyl homologs by modifying pyridine derivatives, indicating the chemical versatility of naphthyridines (Shiozawa et al., 1984).
  • Spectroscopic and theoretical studies by Santo et al. (2003) on derivatives of naphthyridines, including solvatochromism and intramolecular hydrogen bonding, reveal the complex interactions these compounds can have with their environment, which is crucial for understanding their behavior in biological systems (Santo et al., 2003).

Potential Antitumor Activity

  • The potential antitumor activity of naphthyridine derivatives has been explored. Insuasty et al. (2013) reported on the synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with notable activity against cancer cell lines, suggesting the role of these compounds in the development of new cancer therapies (Insuasty et al., 2013).

Antioxidant Properties

  • Research into the antioxidant properties of naphthyridine derivatives was conducted by Nam et al. (2007). They studied tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol and found these compounds to have significantly higher antioxidant activity than alpha-tocopherol, indicating their potential as powerful antioxidants in biological systems (Nam et al., 2007).

Water Oxidation Catalysis

  • Zong and Thummel (2005) explored the use of naphthyridine derivatives in catalyzing water oxidation, a process important in energy conversion and storage. They found that certain naphthyridine complexes show promise as catalysts for oxygen evolution, a key reaction in splitting water (Zong & Thummel, 2005).

Future Directions

The future directions for the study of “6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications .

Properties

IUPAC Name

6-methyl-2,3,4,7-tetrahydro-1H-1,7-naphthyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-5-7-3-2-4-10-8(7)9(12)11-6/h5,10H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJLWVGYRBPZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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